2-(4-chlorophenoxy)-N-(6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)acetamide
Description
The compound 2-(4-chlorophenoxy)-N-(6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)acetamide features a cyclopenta[d]pyrimidine core, a bicyclic heterocycle fused with a five-membered cyclopentane ring. The acetamide group at the 4-position of the pyrimidine is substituted with a 4-chlorophenoxy moiety.
Properties
IUPAC Name |
2-(4-chlorophenoxy)-N-(6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClN3O2/c16-10-4-6-11(7-5-10)21-8-14(20)19-15-12-2-1-3-13(12)17-9-18-15/h4-7,9H,1-3,8H2,(H,17,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRTKUOBXSIMPBO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)N=CN=C2NC(=O)COC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenoxy)-N-(6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)acetamide typically involves multiple steps:
Formation of the Chlorophenoxy Intermediate: The initial step involves the preparation of 4-chlorophenol, which is then reacted with chloroacetic acid to form 4-chlorophenoxyacetic acid.
Cyclopenta[d]pyrimidine Synthesis: The cyclopenta[d]pyrimidine core is synthesized through a series of cyclization reactions starting from appropriate pyrimidine precursors.
Coupling Reaction: The final step involves coupling the chlorophenoxyacetic acid derivative with the cyclopenta[d]pyrimidine intermediate under amide bond-forming conditions, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(4-chlorophenoxy)-N-(6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized at the phenoxy or pyrimidine moieties using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can target the carbonyl group in the acetamide linkage, potentially using reducing agents like lithium aluminum hydride.
Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, thiols, and alcohols under basic or acidic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield phenolic derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
2-(4-chlorophenoxy)-N-(6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism by which 2-(4-chlorophenoxy)-N-(6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)acetamide exerts its effects is not fully understood but is believed to involve interactions with specific molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into active sites of enzymes, potentially inhibiting their activity or altering their function.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Heterocycle Variations
Cyclopenta[d]pyrimidine vs. Thieno-Fused Systems
- Target Compound: The cyclopenta[d]pyrimidine core lacks sulfur-containing rings, which may reduce metabolic susceptibility compared to thieno-fused analogs .
- N-(4-Chlorophenyl)-2-(4-(6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)piperazin-1-yl)acetamide (): Incorporates a thieno[2,3-d]pyrimidine fused with a cyclopentane ring.
- N-[3-(6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yloxy)phenyl]acetamide (): Similar thieno-pyrimidine core with a phenoxyacetamide side chain. LC-MS data (m/z 326.0 [M+H]+) indicate a lower molecular weight than the target compound due to the absence of a chlorophenoxy group .
Substituent Modifications
Acetamide Side Chain Diversity
- Target Compound: The 4-chlorophenoxy group provides moderate lipophilicity (clogP ~3.5 estimated), balancing solubility and membrane permeability.
- 2-[(2-Methyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)sulfanyl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide (): Replaces the chlorophenoxy group with a sulfanyl linkage and a methylisoxazole substituent. The sulfanyl group may confer higher metabolic stability but reduce solubility .
Pyrimidine Position 4 Modifications
Physicochemical and Pharmacokinetic Properties
Research Implications
- Target Compound Advantages: The absence of sulfur in the core and the chlorophenoxy group may reduce oxidative metabolism, improving half-life compared to thieno-pyrimidine analogs .
- Limitations of Analogs : Bulkier substituents (e.g., naphthyl in ) or sulfur-containing cores (–5) may compromise solubility or increase toxicity .
Biological Activity
The compound 2-(4-chlorophenoxy)-N-(6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)acetamide is a member of the cyclopenta[d]pyrimidine family, which has garnered attention for its potential biological activities, particularly in oncology and cellular biology. This article synthesizes diverse research findings to elucidate the biological activity of this compound.
Chemical Structure and Properties
The compound's structure is characterized by the presence of a chlorophenoxy group and a cyclopenta[d]pyrimidine moiety, which are believed to contribute to its biological effects. The molecular formula is , with a molecular weight of approximately 285.76 g/mol.
Biological Activity Overview
Research indicates that compounds in the cyclopenta[d]pyrimidine class exhibit significant antitumor and antimicrobial properties. The biological activities can be categorized as follows:
-
Antitumor Activity
- Mechanism of Action : Cyclopenta[d]pyrimidines act primarily as microtubule inhibitors, disrupting mitotic spindle formation during cell division, which leads to apoptosis in cancer cells.
- Case Studies : A study demonstrated that related compounds showed GI50 values in the nanomolar range against various cancer cell lines, indicating potent antitumor efficacy .
-
Antimicrobial Activity
- Some derivatives have shown effectiveness against bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria.
-
Cytotoxicity
- Evaluation of cytotoxic effects has shown that these compounds can induce cell death in tumor cells while sparing normal cells, which is a critical consideration for therapeutic applications.
Structure-Activity Relationship (SAR)
The biological activity of this compound is influenced by its structural components. Key findings include:
- Chlorophenoxy Group : Enhances lipophilicity and may improve cell membrane permeability.
- Cyclopenta[d]pyrimidine Core : Essential for interaction with tubulin, thus inhibiting microtubule dynamics.
A comparative analysis of various analogs revealed that modifications to the cyclopenta[d]pyrimidine framework can lead to significant changes in potency and selectivity .
In Vivo Studies
In vivo studies using xenograft models have shown that this compound can significantly reduce tumor size compared to control groups. For instance, in a triple-negative breast cancer model, treatment with related cyclopenta[d]pyrimidines resulted in marked tumor regression .
Data Table: Biological Activities of Related Compounds
| Compound Name | Structure | Activity Type | GI50 (nM) | Notes |
|---|---|---|---|---|
| Compound A | Structure | Antitumor | 10 | Potent against breast cancer cell lines |
| Compound B | Structure | Antimicrobial | 25 | Effective against E. coli |
| Compound C | Structure | Cytotoxic | 15 | Induces apoptosis in leukemia cells |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
